3-Bromo-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
3-Bromo-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound with the molecular formula C7H4BrN3O3. It is part of the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds. This reaction proceeds in boiling dimethylformamide (DMF) without the need for catalysts, yielding the desired product in good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The process is optimized for yield and purity, ensuring the compound meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
Scientific Research Applications
3-Bromo-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Bromo-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to receptors, modulating biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Cyano-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
- 6-Ethoxycarbonyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine
Uniqueness
3-Bromo-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity compared to its analogs .
Properties
CAS No. |
1260848-48-3 |
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Molecular Formula |
C7H4BrN3O3 |
Molecular Weight |
258.03 g/mol |
IUPAC Name |
3-bromo-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C7H4BrN3O3/c8-3-2-9-11-5(12)1-4(7(13)14)10-6(3)11/h1-2,9H,(H,13,14) |
InChI Key |
JMIFLOLWQSRZIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C2C(=CNN2C1=O)Br)C(=O)O |
Origin of Product |
United States |
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